5-[Benzo(b)thiophen-2-yl]-2-formylphenol
Description
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-9-12-6-5-11(7-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQGWJBUEJVPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-formylphenol typically involves the formation of the benzo[b]thiophene core followed by functionalization at specific positions. One common method is the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes . The formylation and hydroxylation steps can be achieved through subsequent reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
5-[Benzo(b)thiophen-2-yl]-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nitric acid or halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-formylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-formylphenol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Halogen-Substituted Analogues
- 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3): Structure: A bromo-fluorobenzyl group replaces the formylphenol moiety. Key Differences: The absence of a formyl group and phenolic -OH reduces polarity and hydrogen-bonding capacity compared to the target compound. This derivative is utilized as a pharmaceutical intermediate (e.g., Ipragliflozin impurity B) . Similarity Score: 0.90 (structural similarity due to shared benzo[b]thiophene core) .
- Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS 1034305-11-7): Structure: Features a methanol bridge instead of formylphenol. Impact on Reactivity: The hydroxyl group in methanol offers different hydrogen-bonding interactions compared to the phenolic -OH in the target compound. Similarity Score: 0.78 .
Aldehyde-Containing Analogues
- 5-(4-Fluorophenyl)-2-thiophenecarbaldehyde (CAS 249504-38-9): Structure: Replaces benzo[b]thiophene with a simpler thiophene ring.
Functional Group Modifications
Carboxylic Acid Derivatives
- 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1897771-31-1): Structure: Substitutes formylphenol with a pyrrole-carboxylic acid group. Biological Relevance: Carboxylic acids enhance water solubility and are common in drug design for ionic interactions with biological targets .
Boronic Acid Derivatives
- Benzo[b]thiophene-2-carboxylic acid, 5-borono-, 2-methyl ester (CAS 332099-14-6): Structure: Incorporates a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions. Applications: Used in synthesizing complex heterocycles for medicinal chemistry .
Antitubercular Activity
- 2-(5-(Benzo[b]thiophen-2-yl)-1H-pyrazol-3-yl)phenols (9a–g): Structure: Phenolic -OH and pyrazole rings enhance binding to mycobacterial enzymes. Activity: Demonstrated MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis . Comparison: The target compound’s formyl group may offer additional electrophilic sites for covalent interactions with biological targets.
Photovoltaic Materials
- The formyl group in the target compound could act as an electron-withdrawing group, tuning bandgap properties for improved photovoltaic performance .
Ultrasound-Assisted Condensation
- Example: Synthesis of 2-(5-(benzo[b]thiophen-2-yl)-1H-pyrazol-3-yl)phenols via ultrasound irradiation in ethanol .
- Advantage : Reduces reaction time (1–2 hours) and improves yield compared to conventional heating.
One-Pot Multicomponent Reactions
- Example: Spirooxindole–benzo[b]thiophene derivatives synthesized from chalcones, amino acids, and isothiocyanates in methanol .
- Relevance to Target Compound: Similar strategies could be adapted for introducing the formylphenol group.
Data Table: Key Structural Analogues and Properties
Q & A
Q. Key Parameters for Optimization :
- Catalyst Loading : Reduce Pd catalyst to 2 mol% to lower costs while maintaining efficiency.
- Temperature Control : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition.
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product effectively .
Which analytical techniques are critical for structural elucidation and purity assessment?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the formyl and benzo[b]thiophene groups. For example, the formyl proton appears as a singlet near δ 10.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 269.05) and detects isotopic patterns for bromine or sulfur .
- X-ray Crystallography : Resolves solid-state conformation, highlighting intramolecular hydrogen bonding between the formyl and phenolic groups .
Q. Advanced Considerations :
- HPLC-PDA : Quantify purity (>98%) using a C18 column with UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for applications in high-temperature reactions .
How can researchers address discrepancies in reported synthetic yields or reactivity data?
Advanced Research Focus
Contradictions often arise from variations in reaction conditions or impurities. Methodological steps include:
- Reproducibility Checks : Replicate experiments under identical conditions (solvent, catalyst, temperature) .
- Side-Product Analysis : Use LC-MS to identify by-products (e.g., over-oxidized formyl groups or unreacted boronic acids) .
- Computational Validation : Employ density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates .
Example : A reported 20% yield difference between Suzuki and Stille couplings may stem from boronic acid instability. Cross-validate with ¹¹B NMR to confirm reagent integrity .
What role does the formyl group play in the compound’s reactivity and pharmacological potential?
Q. Advanced Research Focus
- Chemical Reactivity : The formyl group acts as an electrophilic site for nucleophilic additions (e.g., forming hydrazones or Schiff bases). Reactivity can be tuned using protecting groups (e.g., acetals) .
- Pharmacological Applications : Thiophene derivatives exhibit antiviral and anticancer activity. The formyl group may enhance binding to biological targets (e.g., kinase inhibitors) by forming hydrogen bonds .
Case Study : Derivatives with electron-withdrawing groups on the benzene ring show improved bioactivity due to increased electrophilicity at the formyl position .
Are there computational approaches to predict electronic properties or reaction pathways?
Q. Advanced Research Focus
- DFT Calculations : Use the PBE0/def2-TZVP level to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity .
- AIM Analysis : Topological analysis of electron density (ρ(r)) reveals critical bond paths and non-covalent interactions (e.g., C–H···O hydrogen bonds) .
- Reaction Pathway Simulation : Identify transition states for formyl group reactions (e.g., aldol condensations) using Gaussian09 .
How does the phenolic hydroxyl group influence solubility and solid-state interactions?
Q. Basic Research Focus
- Solubility : The hydroxyl group enhances solubility in polar solvents (e.g., ethanol or DMSO) but reduces it in non-polar media.
- Solid-State Interactions : X-ray data show O–H···O hydrogen bonds between the phenol and formyl groups, stabilizing crystal packing .
Advanced Insight : Co-crystallization with carboxylic acids can modify packing motifs, impacting material properties (e.g., melting point) .
What challenges arise in scaling up syntheses while maintaining purity?
Q. Advanced Research Focus
- Reaction Scaling : Microwave-assisted methods may face heat distribution issues at larger volumes. Switch to oil-bath heating with rigorous stirring .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
- Quality Control : Implement in-line FTIR to monitor reaction progress and detect intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
